molecular formula C11H18N4O B1468636 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one CAS No. 1339425-54-5

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one

Cat. No.: B1468636
CAS No.: 1339425-54-5
M. Wt: 222.29 g/mol
InChI Key: DEAYDHRBZLIDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

The behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, suggests that compounds affecting the serotonin pathway may have potential applications in treating anxiety and affective disorders. This compound demonstrated anxiolytic and antidepressant efficacy in various animal models, suggesting a utility for 5-HT1B antagonists in the treatment of both anxiety and depression (Hudzik et al., 2003).

Plant Biology and Ethylene Precursors

Research on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants indicates the complex roles that simple molecules can play beyond being precursors to other compounds such as ethylene. This suggests potential research applications of related compounds in plant biology, highlighting their roles in growth, stress response, and signal transduction (Van de Poel & Van Der Straeten, 2014).

Medicinal Chemistry and Drug Development

The versatility of phenylpiperazine derivatives in medicinal chemistry, as reviewed by Maia et al. (2012), underscores the potential of structurally similar compounds like "3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one" in drug development. These compounds have reached late-stage clinical trials for treating CNS disorders, indicating the potential for diverse therapeutic applications (Maia, Tesch, & Fraga, 2012).

Anti-Endotoxic Effects of Traditional Chinese Medicine

The study on chemical components from traditional Chinese medicine exhibiting anti-endotoxin effects implies that related compounds could be explored for their medicinal properties, including anti-inflammatory and antimicrobial activities. This area of research opens up potential applications in developing novel therapeutic agents from compounds with similar chemical structures (Liu, Liu, & Guo, 2001).

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .

Mode of Action

The compound this compound interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .

Biochemical Pathways

The interaction of this compound with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .

Biochemical Analysis

Biochemical Properties

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by this compound can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release . This modulation of hormone levels can have significant effects on cellular metabolism and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing their physiological effects

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to its degradation and reduced efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV activity and improve glucose tolerance without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The inhibition of DPP-IV by this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of the compound to specific subcellular compartments

Properties

IUPAC Name

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYDHRBZLIDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Reactant of Route 2
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Reactant of Route 4
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Reactant of Route 5
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Reactant of Route 6
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.